![molecular formula C21H22N2O3 B11542373 (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone](/img/structure/B11542373.png)
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone is an organic compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzyloxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the indole ring.
Wissenschaftliche Forschungsanwendungen
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Indole derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone involves its interaction with molecular targets in biological systems. The indole core can bind to specific receptors or enzymes, modulating their activity. The benzyloxy and morpholinyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group and an acetic acid moiety.
5-Benzyloxy-1-BOC-indole-2-boronic acid: Contains a benzyloxy group and a boronic acid moiety.
Uniqueness
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone is unique due to the presence of both benzyloxy and morpholinyl-methanone groups, which may confer distinct chemical and biological properties compared to other indole derivatives
Eigenschaften
Molekularformel |
C21H22N2O3 |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(3-methyl-5-phenylmethoxy-1H-indol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O3/c1-15-18-13-17(26-14-16-5-3-2-4-6-16)7-8-19(18)22-20(15)21(24)23-9-11-25-12-10-23/h2-8,13,22H,9-12,14H2,1H3 |
InChI-Schlüssel |
QDPVAKMAFHOZNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.